molecular formula C9H12ClN B1265888 N-Benzyl-N-(2-chloroethyl)amine CAS No. 42074-16-8

N-Benzyl-N-(2-chloroethyl)amine

Cat. No.: B1265888
CAS No.: 42074-16-8
M. Wt: 169.65 g/mol
InChI Key: XTXGPBAONFJRNO-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)amine is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known to be used as a reagent in organic synthesis , implying that its interaction with its targets and the resulting changes would depend on the specific chemical reactions it’s involved in.

Biochemical Pathways

As a reagent in organic synthesis , it’s likely that the compound could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.

Result of Action

As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it’s involved in.

Biochemical Analysis

Biochemical Properties

N-Benzyl-N-(2-chloroethyl)amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with deubiquitinating enzymes such as USP1 (ubiquitin-specific protease 1) and UAF1 (USP1-associated factor 1), which are known regulators of DNA damage response . These interactions are significant as they can influence the stability and function of proteins involved in critical cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the ubiquitination process, which is essential for protein degradation and regulation . This compound can alter the levels of monoubiquitinated PCNA (Ub-PCNA), thereby affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins . This inhibition can disrupt normal cellular functions and contribute to the compound’s cytotoxic effects. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, further influencing their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the formation of reactive intermediates that can further interact with cellular components . These temporal changes can affect the compound’s efficacy and toxicity in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can cause significant cytotoxicity and adverse effects . Studies have reported threshold effects, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage optimization in research settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized through oxidative deamination, leading to the formation of reactive intermediates . These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its activity and potential toxicity, making it essential to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for understanding how the compound interacts with cellular components and exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-(2-chloroethyl)amine can be synthesized through the reaction of benzylamine with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of this compound can lead to the formation of N-benzyl-N-(2-hydroxyethyl)amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Various substituted amines, thiols, or ethers.

    Oxidation: this compound oxide.

    Reduction: N-benzyl-N-(2-hydroxyethyl)amine.

Scientific Research Applications

N-Benzyl-N-(2-chloroethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anticancer and antiviral properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

    N-Benzyl-N,N-bis(2-chloroethyl)amine: This compound has two chloroethyl groups and is used as an alkylating agent in chemotherapy.

    N-Benzyl-N-(2-chloroethyl)propan-2-amine: Similar in structure but with a propan-2-amine group, used in organic synthesis.

Uniqueness: N-Benzyl-N-(2-chloroethyl)amine is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

N-benzyl-2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGPBAONFJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274731
Record name N-Benzyl-2-chloroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42074-16-8
Record name 42074-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-chloroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl ethanolamine (15.1 g, 100 mmol) was stirred in benzene (160 ml) at room temperature. Thionyl chloride (30 ml) was added dropwise over ten minutes. A white precipitate began to form immediately and the reaction mixture was warmed to 80° C. for 30 minutes. After cooling to room temperature the white solid was filtered off, washed with ether and dried. This solid was neutralised with sodium hydroxide solution and extracted with ethylacetate, washed with brine, dried (MgSO4) and evaporated to a yellow oil which was chromatographed on silica gel. Elution with petrol/ethylacetate: 1/1 afforded the title amine as a colourless oil, yield 6.75 g (40%).
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Synthesis routes and methods II

Procedure details

100 ml. of thionyl chloride are added to a stirred solution of 100 g. of 2-benzylaminoethanol in 500 ml. of chloroform over a period of 20 minutes. The mixture is refluxed for 6 hours. 1350 ml. of ether is added to the cooled chloroform solution and the mixture is stored in the refrigerator overnight. The product, N-benzyl-2-chlorethylamine hydrochloride, is filtered off and crystallized from ethanol-ether; yield 130.9 g., m.p. 192°-194°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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